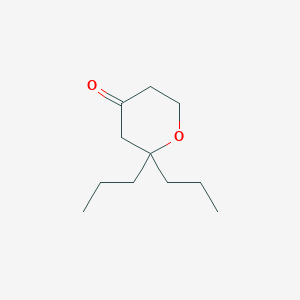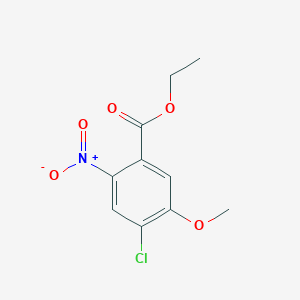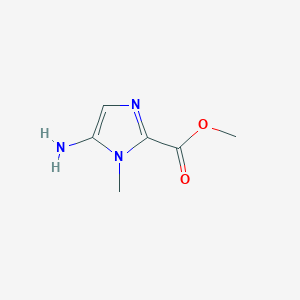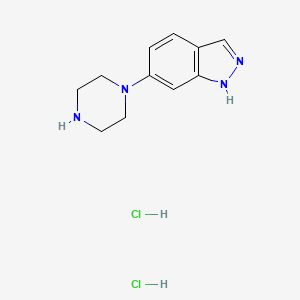
6-(Piperazin-1-yl)-1H-indazole dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Piperazin-1-yl)-1H-indazole dihydrochloride is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Méthodes De Préparation
The synthesis of 6-(Piperazin-1-yl)-1H-indazole dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Another approach involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives .
For industrial production, the synthesis may involve parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity . These methods are scalable and can be optimized for large-scale production.
Analyse Des Réactions Chimiques
6-(Piperazin-1-yl)-1H-indazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.
Applications De Recherche Scientifique
6-(Piperazin-1-yl)-1H-indazole dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.
Mécanisme D'action
The mechanism of action of 6-(Piperazin-1-yl)-1H-indazole dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can act as a hydrogen bond donor or acceptor, facilitating interactions with biological receptors. This compound may modulate the activity of enzymes or receptors by binding to their active sites, thereby influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
6-(Piperazin-1-yl)-1H-indazole dihydrochloride can be compared with other piperazine derivatives such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
Cyclopropyl(piperazin-1-yl)methanone: Noted for its increased water solubility and oral bioavailability.
What sets this compound apart is its unique indazole moiety, which may confer distinct biological activities and pharmacokinetic properties.
Propriétés
Formule moléculaire |
C11H16Cl2N4 |
|---|---|
Poids moléculaire |
275.17 g/mol |
Nom IUPAC |
6-piperazin-1-yl-1H-indazole;dihydrochloride |
InChI |
InChI=1S/C11H14N4.2ClH/c1-2-10(15-5-3-12-4-6-15)7-11-9(1)8-13-14-11;;/h1-2,7-8,12H,3-6H2,(H,13,14);2*1H |
Clé InChI |
VXRNLYBVBXSWSZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=CC3=C(C=C2)C=NN3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


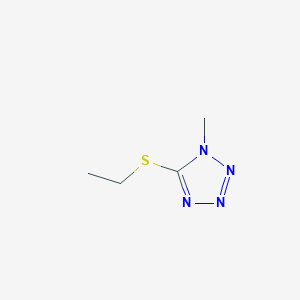
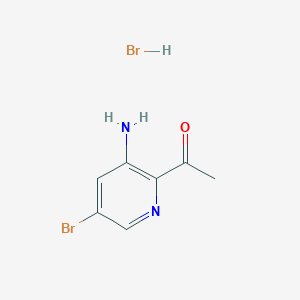
![1-(4-Bromothieno[2,3-c]pyridin-2-yl)ethanone](/img/structure/B13674136.png)
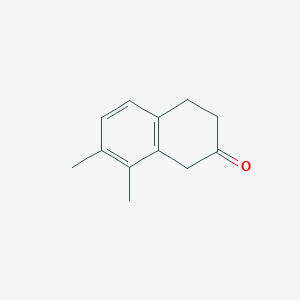
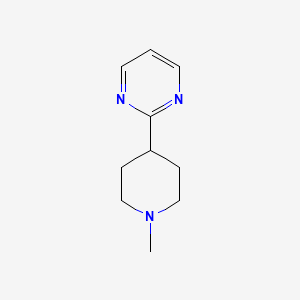
![6-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13674167.png)
![Ethyl 5-Methylbenzo[c]isoxazole-3-carboxylate](/img/structure/B13674173.png)
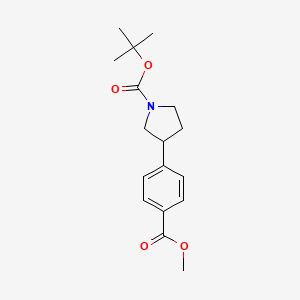
![tert-Butyl 5-fluoro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13674192.png)
